Ethyl [(13-hydroxytridecyl)oxy]acetate
Description
Ethyl [(13-hydroxytridecyl)oxy]acetate is a synthetic ester compound characterized by a 13-hydroxytridecyl chain linked via an ether oxygen to an acetate group, which is further esterified with an ethyl group. Its molecular formula is inferred as C₁₇H₃₄O₄, with a molecular weight of approximately 302.45 g/mol. The hydroxyl group at the terminal position of the tridecyl chain introduces polarity, distinguishing it from non-hydroxylated esters.
Properties
CAS No. |
138538-28-0 |
|---|---|
Molecular Formula |
C17H34O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2-(13-hydroxytridecoxy)acetate |
InChI |
InChI=1S/C17H34O4/c1-2-21-17(19)16-20-15-13-11-9-7-5-3-4-6-8-10-12-14-18/h18H,2-16H2,1H3 |
InChI Key |
IBPDENDMICXIHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(13-hydroxytridecyl)oxy]acetate can be synthesized through the esterification of 13-hydroxytridecanol with ethyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(13-hydroxytridecyl)oxy]acetate undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Transesterification: It can undergo transesterification reactions to form different esters by reacting with other alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Transesterification: Acid catalysts and various alcohols.
Major Products Formed
Hydrolysis: 13-hydroxytridecanol and ethyl acetate.
Reduction: Corresponding alcohols or aldehydes.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl [(13-hydroxytridecyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of Ethyl [(13-hydroxytridecyl)oxy]acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical pathways. The hydroxyl group in its structure allows it to form hydrogen bonds and interact with other molecules, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Tridecyl Acetate (C₁₅H₃₀O₂)
- Molecular Weight : 242.40 g/mol .
- Structure : Lacks the hydroxyl group present in Ethyl [(13-hydroxytridecyl)oxy]acetate.
- Physical Properties : Liquid at room temperature, hydrophobic due to the long alkyl chain.
- Applications : Used as a flavoring agent, plasticizer, or surfactant intermediate .
- Key Difference : The absence of a hydroxyl group reduces polarity, making tridecyl acetate less soluble in polar solvents compared to the target compound .
Ethyl Hexyl Acetate (C₈H₁₆O₂)
Ethyl Undecanoate (C₁₃H₂₆O₂)
- Molecular Weight : 214.35 g/mol .
- Structure : A straight-chain ester with 11 carbons in the alkyl group.
- Physical Properties : Liquid with moderate viscosity, used in lubricants and cosmetics.
- Key Difference : The absence of ether and hydroxyl functionalities reduces hydrogen-bonding capacity, limiting its use in applications requiring polarity .
Tetradecyl Acetate (C₁₆H₃₂O₂)
- Molecular Weight : Data incomplete in literature, estimated ~270 g/mol .
- Structure : Similar to tridecyl acetate but with a longer alkyl chain (14 carbons).
Structural and Functional Analysis
Hydrogen Bonding and Crystallinity
The hydroxyl group in this compound enables intermolecular hydrogen bonding, a feature absent in non-hydroxylated esters like tridecyl acetate. This property may promote crystallinity, as seen in structurally related coumarin-derived esters (e.g., Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate), which form ordered crystal lattices via π-π stacking and hydrogen bonds .
Solubility Trends
- Hydrophobic Influence : The long tridecyl chain dominates solubility, favoring organic solvents (e.g., hexanes, ethyl acetate).
- Polarity Enhancement: The hydroxyl group improves miscibility in polar solvents (e.g., ethanol) compared to non-hydroxylated analogs .
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